molecular formula C11H15ClN2O2 B13638211 2-(3-Nitrophenyl)piperidinehydrochloride

2-(3-Nitrophenyl)piperidinehydrochloride

Cat. No.: B13638211
M. Wt: 242.70 g/mol
InChI Key: XPMHYIPKENCQPK-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)piperidinehydrochloride typically involves the nitration of phenylpiperidine followed by the formation of the hydrochloride salt. One common method is the nitration of 3-phenylpiperidine using a mixture of concentrated nitric acid and sulfuric acid. The resulting 3-nitrophenylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)piperidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen gas and a palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-(3-Aminophenyl)piperidinehydrochloride.

    Reduction: Formation of 2-(3-Aminophenyl)piperidinehydrochloride.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)piperidinehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)piperidinehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also interact with receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)piperidinehydrochloride
  • 2-(2-Nitrophenyl)piperidinehydrochloride
  • 2-(3-Nitrophenyl)pyrrolidinehydrochloride

Uniqueness

2-(3-Nitrophenyl)piperidinehydrochloride is unique due to the specific position of the nitro group on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of the piperidine ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3-nitrophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11;/h3-5,8,11-12H,1-2,6-7H2;1H

InChI Key

XPMHYIPKENCQPK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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